N-(4-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
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Overview
Description
N-(4-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxyaniline and 3-methylphthalic anhydride.
Condensation Reaction: The 4-hydroxyaniline reacts with 3-methylphthalic anhydride under acidic or basic conditions to form the intermediate phthalazinone derivative.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride to yield the final product.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions, such as temperature, pressure, and catalysts, to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone Derivatives: Compounds with similar structures and biological activities.
Hydroxyphenyl Derivatives: Compounds with hydroxyl groups attached to aromatic rings.
Uniqueness
N-(4-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H15N3O3 |
---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
InChI |
InChI=1S/C17H15N3O3/c1-20-17(23)14-5-3-2-4-13(14)15(19-20)10-16(22)18-11-6-8-12(21)9-7-11/h2-9,21H,10H2,1H3,(H,18,22) |
InChI Key |
XGXBKPYCFXTVPJ-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=C(C=C3)O |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=C(C=C3)O |
Origin of Product |
United States |
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